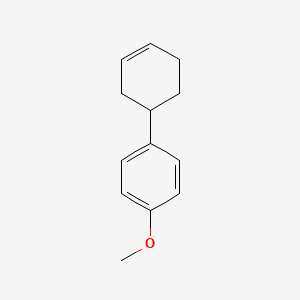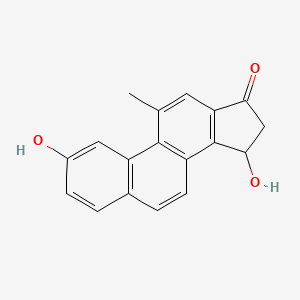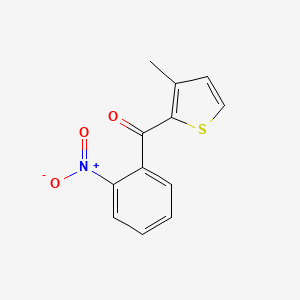
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone typically involves the reaction of 3-methylthiophene with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of various thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of (3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylthiophen-2-yl)-(thiomorpholino)methanone
- (3-Methylthiophen-2-yl)-(morpholino)methanone
Uniqueness
(3-Methylthiophen-2-yl)-(2-nitrophenyl)methanone is unique due to the presence of both a thiophene ring and a nitro group, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
54696-82-1 |
|---|---|
Formule moléculaire |
C12H9NO3S |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
(3-methylthiophen-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C12H9NO3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 |
Clé InChI |
NYDMHDLMTWFNRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
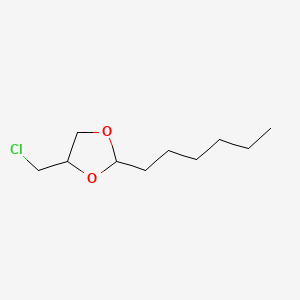
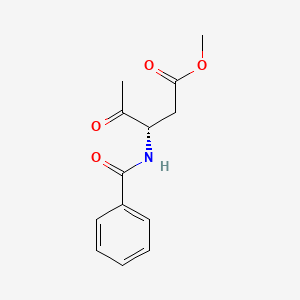


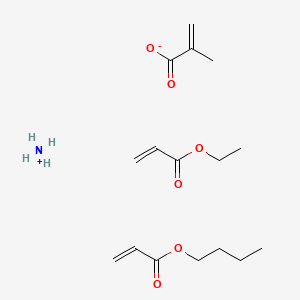
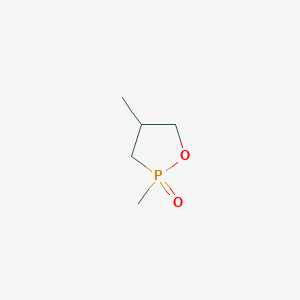

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)

